molecular formula C27H24N4O4S B14123112 3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14123112
M. Wt: 500.6 g/mol
InChI Key: IISFYGQAXLDGLD-UHFFFAOYSA-N
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Description

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. The initial step often includes the formation of the benzodioxole moiety, which can be synthesized from catechol with disubstituted halomethanes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine and quinazolinone moieties may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H24N4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H24N4O4S/c32-25(30-13-11-29(12-14-30)16-18-5-10-23-24(15-18)35-17-34-23)19-6-8-20(9-7-19)31-26(33)21-3-1-2-4-22(21)28-27(31)36/h1-10,15H,11-14,16-17H2,(H,28,36)

InChI Key

IISFYGQAXLDGLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6NC5=S

Origin of Product

United States

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